molecular formula C7H6N4O3 B3130121 Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate CAS No. 34102-77-7

Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate

Cat. No.: B3130121
CAS No.: 34102-77-7
M. Wt: 194.15 g/mol
InChI Key: ZUSLIXNZOAQABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused triazolopyrimidine core with a methyl ester group at position 5 and a ketone at position 5. Its molecular formula is C₇H₆N₄O₃, and it is structurally related to bioactive triazolopyrimidine derivatives, which are explored for medicinal and agrochemical applications .

Properties

IUPAC Name

methyl 7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-14-6(13)4-2-5(12)11-7(10-4)8-3-9-11/h2-3H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSLIXNZOAQABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C(=N1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions for several hours. The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes diverse transformations, including acid-base reactions, nucleophilic substitutions, and electrochemical processes.

Acid-Base and Nucleophilic Substitution

  • Reaction : Carboxylate ester hydrolysis.

    • Conditions : Aqueous NaOH (80°C, 2 hours).

    • Product : 7-oxo-4,7-dihydro- triazolo[1,5-a]pyrimidine-5-carboxylic acid .

  • Mechanism :

    • The methyl ester group undergoes saponification, forming a carboxylate anion .

Electrochemical Transformations

  • Reduction in aqueous media :

    • Conditions : Britton–Robinson buffer (pH 2.0–12.0).

    • Product : 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine (6-electron transfer) .

Electrochemical Process Medium Key Observations
ReductionAqueous acidicIrreversible 6-electron transfer
OxidationAprotic (DMF)Quasi-reversible dianion formation

Coordination Chemistry

The compound forms complexes with first-row transition metals (Cu, Co, Ni, Zn), enhancing its antiparasitic activity.

  • Coordination Mode :

    • The pyrimidine nitrogen and carboxylate group act as ligands .

  • Biological Impact :

    • Complexes exhibit >90% efficacy against Leishmania spp. and Trypanosoma cruzi (IC₅₀ < 10 µM) .

Analytical Techniques

Structural characterization employs advanced spectroscopy:

Technique Key Data
¹H-NMRδ 3.8–4.2 ppm (methyl ester)
13C-NMRδ 170–180 ppm (carbonyl carbons)
HRMS[M+H]⁺ = 197.14 (calculated 197.12)

Stability and Reactivity

  • Thermal stability : Stable below 250°C.

  • pH sensitivity : Undergoes hydrolysis in basic conditions (pH > 10) .

Biological Activity

Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate (CAS No. 842954-97-6) is a compound belonging to the class of triazolo-pyrimidines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₇H₆N₄O₃
  • Molecular Weight : 194.15 g/mol
  • CAS Number : 842954-97-6

Antiviral Activity

Research has indicated that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. Specifically, compounds based on this structure have shown efficacy against various viruses including:

  • Influenza Virus : The compound has been identified as an inhibitor of the PA-PB1 interaction critical for viral replication. In vitro studies reported IC50 values indicating effective inhibition at non-toxic concentrations .
  • HIV and Hepatitis Viruses : Other derivatives have demonstrated activity against HIV and hepatitis C virus (HCV), showcasing the broad-spectrum antiviral potential of this scaffold .

Anticancer Properties

Triazolo-pyrimidines have also been explored for their anticancer activities. Studies have shown that certain derivatives can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. For instance:

  • CDK Inhibition : Some synthesized compounds exhibited IC50 values in the low micromolar range against CDK-2, indicating their potential as selective anticancer agents .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains and protozoa:

  • Cytotoxicity Assays : Compounds derived from the triazolo-pyrimidine framework demonstrated cytotoxic effects against pathogens such as Leishmania braziliensis with IC50 values significantly lower than those of standard treatments .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Viral Polymerases : The compound interferes with viral polymerase activity by binding to essential viral proteins.
  • CDK Inhibition : By competing at ATP-binding sites in CDKs, these compounds can halt cancer cell proliferation.
  • Disruption of Pathogen Metabolism : The structure may interfere with metabolic pathways in bacteria and protozoa.

Case Studies and Research Findings

StudyFocusKey Findings
Massari et al., 2022Antiviral ActivityIdentified effective inhibitors of PA-PB1 interaction with low cytotoxicity .
Recent Screening CampaignAnticancer ActivityFound potent CDK inhibitors with IC50 values ranging from 45–97 nM against MCF-7 cells .
Cytotoxicity AssayAntimicrobial ActivityDemonstrated lower toxicity levels compared to standard drugs against Leishmania species .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Functional Groups

Table 1: Key Structural Differences
Compound Name Substituents/R-Groups Molecular Weight Functional Groups
Methyl 7-oxo-4,7-dihydro-triazolo-pyrimidine-5-carboxylate Methyl ester (COOCH₃) at C5 194.15 (calc.) Ester, Ketone
7-Oxo-4,7-dihydro-triazolo-pyrimidine-5-carboxylic acid Carboxylic acid (COOH) at C5 180.12 Carboxylic acid, Ketone
Ethyl 5-amino-7-(4-phenyl)-triazolo-pyrimidine-6-carboxylate Ethyl ester (COOEt), amino (NH₂) at C5, phenyl at C7 313.33 (calc.) Ester, Amino, Aryl
5-Methyl-6-nitro-7-oxo-triazolo-pyrimidinide (Triazid) Nitro (NO₂) at C6, methyl at C5 225.16 (calc.) Nitro, Ketone, Methyl

Key Observations :

  • Ester vs. Carboxylic Acid : The methyl ester derivative exhibits higher lipophilicity than the carboxylic acid analog, which may improve membrane permeability in drug design .

Key Observations :

  • The target compound’s synthesis likely faces challenges similar to ethyl 5-amino derivatives due to catalyst toxicity (e.g., TMDP) .
  • Piperidine scarcity complicates salt formation in Triazid synthesis, suggesting alternative bases may be needed .
Table 3: Reported Bioactivities of Triazolopyrimidine Derivatives
Compound Bioactivity Mechanism/Application Reference
Triazavirin® (2-methylthio-6-nitro derivative) Antiviral (HSV-1, influenza) RNA polymerase inhibition
N-[3-(4-quinazolinyl)aminopyrazole] derivatives Antifungal (wheat fusarium) Unknown
5,7-Dimethyl-triazolo-pyrimidine sulfonamides Herbicidal (ALS inhibitor) Acetolactate synthase binding

Key Observations :

  • The target compound’s bioactivity remains underexplored, but analogs show antiviral, antifungal, and herbicidal actions .
  • Structural features like nitro groups (Triazavirin®) and sulfonamides (herbicides) are critical for target-specific interactions .

Physicochemical Properties

  • Solubility : Methyl esters (e.g., target compound) are less water-soluble than carboxylic acids but more lipid-soluble, favoring blood-brain barrier penetration .
  • Stability : Nitro groups (e.g., in Triazid) may reduce stability under reducing conditions, whereas methyl esters are hydrolytically labile in basic environments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate?

  • Methodology : The compound can be synthesized via multicomponent reactions involving aminopyrazoles and alkynes in aqueous media using KHSO₄ as a catalyst. For example, ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives are synthesized using molten-state TMDP (trimethylenedipiperidine) or a solvent-based TMDP/ethanol/water system. TMDP is preferred despite its toxicity due to higher efficiency compared to piperidine .
  • Key considerations : Solvent selection (ethanol/water mixtures), catalyst availability, and safety protocols for handling toxic reagents like TMDP.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : According to safety data sheets, the compound is classified under GHS as acutely toxic (Category 4), skin corrosive (Category 1B), and a severe eye irritant. Researchers must:

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust.
  • Store waste separately in labeled containers for professional disposal to prevent environmental contamination .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

  • Methodology : Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are standard. For example, crystal structures of related triazolopyrimidine derivatives are resolved using SHELXTL software and validated via CCDC deposition. NMR (¹H and ¹³C) confirms regioselectivity in dihydro-analogues .

Advanced Research Questions

Q. How can regioselectivity be controlled in the synthesis of dihydro-triazolopyrimidine derivatives?

  • Methodology : Regioselectivity depends on reaction conditions and catalysts. For instance, switching from ionic liquid to acidic conditions alters the reaction pathway, favoring the formation of either ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate or its positional isomer. Solvent polarity and temperature are critical variables .
  • Data contradiction : Some studies report conflicting yields for similar protocols, likely due to impurities in starting materials or inconsistent catalyst activation.

Q. What strategies optimize the compound’s bioactivity for medicinal chemistry applications?

  • Methodology : Structural modifications, such as introducing fluorophenyl or pyridyl groups at the 7-position, enhance binding to biological targets like the neonatal Fc receptor (FcRn). For example, methyl 7-(3,5-difluorophenyl)-5-(3-pyridyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (UCB-FcRn-303) shows improved pharmacokinetic properties in crystallography studies .
  • Experimental design : Use structure-activity relationship (SAR) studies with systematic substitution at positions 5 and 7, followed by in vitro enzyme inhibition assays.

Q. How do solvent systems and catalysts influence reaction efficiency in green synthesis approaches?

  • Methodology : Aqueous media with KHSO₄ reduces environmental impact compared to organic solvents. Ethanol/water (1:1 v/v) mixtures enhance solubility of reactants while minimizing byproducts. Catalyst recycling (e.g., TMDP recovery) improves cost-effectiveness but requires rigorous purity checks to avoid yield loss .
  • Contradiction analysis : Some protocols report lower yields in aqueous systems due to hydrolysis of sensitive intermediates, necessitating pH control or shorter reaction times.

Methodological Notes

  • Data validation : Cross-reference NMR and crystallography data with computational models (e.g., DFT calculations) to resolve structural ambiguities .
  • Troubleshooting : If regioselectivity issues arise, conduct kinetic studies to identify rate-determining steps or use isotopic labeling to trace reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.